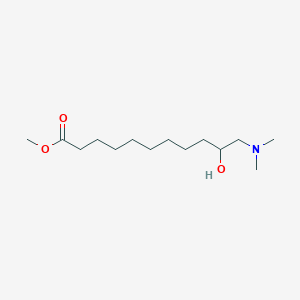
Methyl 11-(dimethylamino)-10-hydroxyundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(dimethylamino)-10-hydroxyundecanoate is an organic compound with a complex structure that includes a dimethylamino group and a hydroxy group attached to an undecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(dimethylamino)-10-hydroxyundecanoate typically involves multiple steps. One common method includes the esterification of 11-(dimethylamino)-10-hydroxyundecanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(dimethylamino)-10-hydroxyundecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 11-(dimethylamino)-10-oxoundecanoate.
Reduction: 11-(dimethylamino)-10-hydroxyundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 11-(dimethylamino)-10-hydroxyundecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 11-(dimethylamino)-10-hydroxyundecanoate involves its interaction with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 11-(dimethylamino)-10-oxoundecanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
11-(Dimethylamino)-10-hydroxyundecanoic acid: The acid form of the compound.
Methyl 11-(dimethylamino)-10-hydroxydecanoate: A shorter chain analogue.
Uniqueness
Methyl 11-(dimethylamino)-10-hydroxyundecanoate is unique due to the presence of both a dimethylamino group and a hydroxy group on an undecanoate backbone
Properties
CAS No. |
373619-08-0 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
methyl 11-(dimethylamino)-10-hydroxyundecanoate |
InChI |
InChI=1S/C14H29NO3/c1-15(2)12-13(16)10-8-6-4-5-7-9-11-14(17)18-3/h13,16H,4-12H2,1-3H3 |
InChI Key |
LEODUDIDDFIJHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CCCCCCCCC(=O)OC)O |
solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















